molecular formula C7H8ClFN2 B12280434 [(3-Chloro-2-fluorophenyl)methyl]hydrazine CAS No. 1000805-97-9

[(3-Chloro-2-fluorophenyl)methyl]hydrazine

Cat. No.: B12280434
CAS No.: 1000805-97-9
M. Wt: 174.60 g/mol
InChI Key: MVDCZBZRZDIDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-2-fluorophenyl)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion from the benzyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into amines.

    Substitution: The benzyl hydrazine can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

[(3-Chloro-2-fluorophenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Chloro-2-fluorophenyl)methyl]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(3-Chloro-2-fluorophenyl)methyl]amine: Similar structure but with an amine group instead of hydrazine.

    [(3-Chloro-2-fluorophenyl)methyl]thiol: Contains a thiol group instead of hydrazine.

    [(3-Chloro-2-fluorophenyl)methyl]alcohol: Features an alcohol group in place of hydrazine.

Uniqueness

[(3-Chloro-2-fluorophenyl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1000805-97-9

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2

InChI Key

MVDCZBZRZDIDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.